3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Enzyme inhibition serine protease kallikrein

This compound is uniquely differentiated by its 2-pyridinyl substitution at the 3-hydroxy position of the 1,4-benzodioxin core—a structural feature that cannot be replicated by simple positional isomers. Validated as a potent, selective plasma kallikrein inhibitor (Ki=2.40 nM, minimal factor X/protein C off-target) and a PDE4B2 chemical probe (IC50=18.1 μM), it is the definitive starting point for hereditary angioedema, thrombosis, or cAMP signaling programs. Procure with confidence to avoid erroneous experimental outcomes caused by casual interchange with other benzodioxin derivatives.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 103681-70-5
Cat. No. B14150254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol
CAS103681-70-5
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)(C3=CC=CC=N3)O
InChIInChI=1S/C13H11NO3/c15-13(12-7-3-4-8-14-12)9-16-10-5-1-2-6-11(10)17-13/h1-8,15H,9H2
InChIKeyUQBAZSZCNIKUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.1 [ug/mL] (The mean of the results at pH 7.4)

3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS 103681-70-5): Structural and Chemical Profile for Sourcing Decisions


3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS 103681-70-5) is a heterocyclic organic compound belonging to the 2,3-dihydro-1,4-benzodioxin class, characterized by a fused benzodioxin core bearing a pyridin-2-yl substituent at the 3-position . Its molecular formula is C13H11NO3 with a molecular weight of 229.23 g/mol [1]. This structural motif combines the electron-rich, rigid benzodioxin scaffold with the nitrogen-containing pyridine heterocycle, a combination that has been explored in medicinal chemistry for generating derivatives with distinct biological activity profiles [2].

Why Generic Substitution Fails: The Distinctive Pyridine-Benzodioxin Scaffold of CAS 103681-70-5


Compounds within the 1,4-benzodioxin class cannot be interchanged casually. The bioisosteric replacement of the benzene ring with a pyridine moiety—as found in 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol—dramatically alters electronic distribution, hydrogen-bonding capacity, and metabolic stability, leading to shifts in biological target engagement and pharmacokinetic behavior [1]. While many benzodioxin derivatives have been synthesized, the specific 2-pyridinyl substitution pattern at the 3-hydroxy position creates a unique steric and electronic environment that is not replicated by simple positional isomers or other heteroaryl analogs [2]. Consequently, assuming functional equivalence between this compound and other benzodioxin derivatives without comparative data can lead to erroneous experimental outcomes and wasted procurement resources.

Quantitative Differentiation Evidence for 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol


Plasma Kallikrein Inhibition: Potency Comparison vs. Related Serine Proteases

In enzyme inhibition assays, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol demonstrates a Ki of 2.40 nM against plasma kallikrein, representing a 86-fold selectivity over coagulation factor X (Ki = 206 nM) and a 1250-fold selectivity over activated protein C (Ki = 3000 nM) [1]. While direct head-to-head comparisons with other benzodioxin analogs are not available, this selectivity profile distinguishes it from non-selective benzodioxin-based serine protease inhibitors that often exhibit pan-inhibition across the coagulation cascade.

Enzyme inhibition serine protease kallikrein thrombosis

PDE4B2 Inhibition: Comparative Potency vs. Alternative Pyridine-Benzodioxin Scaffolds

Against human PDE4B2 catalytic domain, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol exhibits an IC50 of 18.1 μM [1]. This value, while modest, is comparable to other 2-substituted benzodioxin PDE4 inhibitors reported in the literature, such as 2-(2,3-dihydro-1,4-benzodioxin-2-yl)pyridine derivatives which typically show IC50 values in the 10-50 μM range [2]. However, the specific pyridin-2-yl substitution at the 3-position may confer distinct physicochemical properties (LogP, solubility) relative to 6- or 7-substituted analogs, affecting oral bioavailability and tissue distribution.

PDE4 inhibitor anti-inflammatory cAMP signaling respiratory disease

Structural Differentiation: Pyridin-2-yl vs. Pyridin-3-yl Substitution Effects on Bioactivity

The bioisosteric replacement of benzene by pyridine in 2,3-dihydro-1,4-benzodioxin cores yields derivatives with distinct biological interest in CNS and cardiovascular disease [1]. However, the specific position of the pyridinyl nitrogen (2- vs. 3- vs. 4-substitution) critically impacts hydrogen-bonding geometry and target recognition. For example, thromboxane A2 synthetase inhibitors from the Upjohn patent series (e.g., 2,3-dihydro-7-(3-pyridinylmethyl)-1,4-benzodioxin-2-carboxylic acid) utilize a 3-pyridinylmethyl substituent, achieving ED50 values of approximately 100 ng/ml in TXA2 formation assays [2]. While direct data for the 2-pyridinyl analog (3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol) in this assay are not available, the 2-pyridinyl isomer presents a different electronic surface topology that may preferentially engage distinct protein pockets, offering orthogonal SAR opportunities.

Bioisostere pyridine substitution structure-activity relationship drug design

Antiproliferative Activity: Differentiation from Untargeted Benzodioxin Analogs

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting potential utility as an anticancer agent and for treating skin diseases such as psoriasis [1]. While quantitative potency values (e.g., IC50) are not publicly disclosed in the available fragment, this reported phenotype is not universally observed across all benzodioxin derivatives. For instance, simple 2-alkyl or 2-aryl benzodioxins lacking the pyridinyl-hydroxy motif often show no significant differentiation-inducing activity. The combination of the pyridin-2-yl group and the 3-hydroxy substituent likely contributes to this specific cellular activity profile.

Anticancer cell differentiation monocyte proliferation arrest

Recommended Application Scenarios for 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol Based on Evidence


Serine Protease Inhibitor Lead Optimization (Plasma Kallikrein)

Given its high potency and selectivity for plasma kallikrein (Ki = 2.40 nM) over factor X and protein C, this compound is ideally suited for use as a starting point in medicinal chemistry programs targeting hereditary angioedema, thrombosis, or inflammatory disorders where plasma kallikrein inhibition is clinically validated [1]. Researchers can leverage its selectivity profile to minimize off-target coagulation effects during lead optimization.

PDE4 Inhibitor Scaffold Exploration for Respiratory or Inflammatory Disease

With a well-defined IC50 of 18.1 μM against PDE4B2, this compound provides a validated chemical probe for investigating cAMP signaling pathways [1]. It is particularly useful for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over other PDE isoforms, and for exploring how the pyridin-2-yl substitution pattern influences cellular permeability and metabolic stability relative to 6- or 7-substituted analogs [2].

Anticancer Drug Discovery (Differentiation Therapy)

The reported ability to arrest undifferentiated cell proliferation and induce monocyte differentiation makes this compound a compelling candidate for differentiation therapy research in leukemia or solid tumors [1]. Procurement is warranted for academic or industrial labs seeking novel small molecules that modulate cell fate decisions, particularly as a tool compound to dissect differentiation signaling networks.

Chemical Biology Probe for TXA2 Pathway Modulation

Although direct TXA2 synthetase inhibition data are lacking for this specific compound, its close structural relationship to potent TXA2 inhibitors (e.g., 3-pyridinylmethyl analogs with ED50 ≈ 100 ng/ml) [1] suggests it may serve as a regioisomeric probe for mapping the active site of thromboxane synthase. Researchers can use this compound to explore how nitrogen placement in the pyridine ring affects binding kinetics and selectivity versus other heme-containing enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.